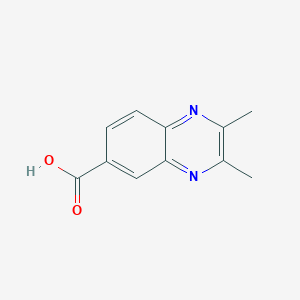

2,3-Dimethylquinoxaline-6-carboxylic acid

説明

Historical Perspective and Evolution of Quinoxaline (B1680401) Research

The journey into quinoxaline chemistry began in the late 19th century. The first synthesis of a quinoxaline derivative was reported in 1884 by Korner and Hinsberg, who achieved this through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com This fundamental reaction, often referred to as the Hinsberg condensation, laid the groundwork for accessing the quinoxaline nucleus and remains a vital synthetic strategy to this day. ontosight.ainih.govresearchgate.netnih.gov

Early research primarily focused on the synthesis and basic characterization of various quinoxaline derivatives. ontosight.ai However, the discovery of naturally occurring quinoxaline-containing antibiotics, such as echinomycin, levomycin, and actinomycin, marked a significant turning point. ijpsjournal.comipp.pt These molecules demonstrated potent activity against Gram-positive bacteria and certain tumors, sparking immense interest in the biological potential of the quinoxaline scaffold. researchgate.netipp.pt

The latter half of the 20th century and the beginning of the 21st century have witnessed an exponential growth in quinoxaline research. researchgate.net Synthetic methodologies have evolved significantly beyond the classic condensation reaction, with researchers developing greener, more efficient routes, including microwave-assisted synthesis, the use of recyclable catalysts, and one-pot procedures. nih.gov This expansion in synthetic accessibility has enabled the creation of extensive libraries of quinoxaline derivatives, fueling investigations into their diverse applications. ijpsjournal.com The study of these compounds has grown immeasurably, driven by their relatively simple chemical synthesis and the wide therapeutic potential exhibited by the resulting family of compounds. researchgate.net

Significance of the Quinoxaline Nucleus in Medicinal Chemistry and Materials Science

The quinoxaline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The two nitrogen atoms within the pyrazine (B50134) ring are key to its chemical personality, acting as hydrogen bond acceptors and influencing the molecule's electronic properties. rsc.org This structural feature has been exploited to develop compounds with a broad spectrum of pharmacological activities.

Key Therapeutic Areas for Quinoxaline Derivatives:

Anticancer: Quinoxaline derivatives have been extensively investigated as anticancer agents, with some showing promise in inhibiting tumor growth. nih.govnih.govpulsus.com

Antimicrobial: The scaffold is central to many compounds with antibacterial, antifungal, and antiprotozoal properties. ontosight.aiipp.ptresearchgate.net

Antiviral: Researchers have developed quinoxaline derivatives that show activity against various viruses, including Herpes simplex virus and HIV. nih.govipp.ptpulsus.com

Antitubercular: Certain derivatives, particularly quinoxaline-1,4-dioxides, have shown potent activity against Mycobacterium tuberculosis. ijpsjournal.commdpi.com

Kinase Inhibitors: The quinoxaline structure is a common feature in the design of inhibitors for various protein kinases, which are crucial targets in cancer therapy. nih.gov

In the realm of materials science , the electron-withdrawing nature of the quinoxaline ring system makes these compounds valuable components for electronic materials. rsc.org They have been incorporated into:

Organic Dyes and Fluorescent Materials: Their unique photophysical properties are utilized in the creation of dyes and materials that emit light. mdpi.comrsc.org

Organic Semiconductors: The ability to tune their electronic properties makes them suitable for use in organic electronic devices. mdpi.comrsc.org

Solar Cells: Quinoxaline-based molecules have been employed as organic sensitizers in dye-sensitized solar cells (DSSCs). rsc.org

The versatility of the quinoxaline scaffold, stemming from its straightforward synthesis and the ease with which it can be functionalized, ensures its continued importance in both the development of new therapeutics and advanced materials. mdpi.comresearchgate.net

Overview of Quinoxaline-6-carboxylic Acid Derivatives in Contemporary Research

Within the broader family of quinoxalines, derivatives featuring a carboxylic acid group at the 6-position have garnered specific interest. The carboxylic acid moiety provides a crucial handle for further chemical modification, allowing for the creation of amides, esters, and other functional groups. This versatility enables researchers to fine-tune the molecule's properties, such as solubility, cell permeability, and target-binding affinity.

Recent studies have explored quinoxaline-6-carboxylic acid derivatives in various therapeutic contexts. For instance, the synthesis of novel quinoxaline derivatives often starts from precursors like methyl 3,4-diaminobenzoate, which, after condensation, yields a quinoxaline structure with a modifiable group at the 6-position (a methyl ester, which can be hydrolyzed to the carboxylic acid). nih.gov This approach has been used to develop new series of potential EGFR (Epidermal Growth Factor Receptor) inhibitors for cancer treatment. nih.gov The strategic placement of the carboxylic acid group allows for the introduction of diverse substituents, leading to the exploration of structure-activity relationships (SAR) to optimize biological activity.

Focus and Rationale for Research on 2,3-Dimethylquinoxaline-6-carboxylic acid

The specific compound, this compound, combines the core quinoxaline scaffold with three simple, yet significant, functional groups: two methyl groups at the 2 and 3 positions and a carboxylic acid at the 6-position.

The 2,3-Dimethyl Substitution: The synthesis of the 2,3-dimethylquinoxaline (B146804) core is typically straightforward, often achieved through the condensation of the appropriate o-phenylenediamine with 2,3-butanedione (B143835) (diacetyl). This simplicity in synthesis makes it an attractive starting point for developing more complex molecules. The methyl groups can influence the molecule's solubility and steric profile, which in turn can affect its interaction with biological targets.

The 6-Carboxylic Acid Group: As mentioned, this functional group is a key point for derivatization. It allows for the molecule to be tethered to other molecules, polymers, or surfaces. In a biological context, it can serve as a key interaction point with a protein's active site, often forming hydrogen bonds or salt bridges with basic amino acid residues.

The rationale for focusing research on this particular compound stems from its potential as a versatile building block. It serves as an intermediate in the synthesis of more complex, biologically active molecules. For example, its carboxylic acid function is essential for creating amide linkages, a common bond in many pharmaceutical compounds. Research into this molecule helps to establish fundamental synthetic routes and understand the chemical properties that can be exploited for the development of new drugs and functional materials.

Structure

3D Structure

特性

IUPAC Name |

2,3-dimethylquinoxaline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-6-7(2)13-10-5-8(11(14)15)3-4-9(10)12-6/h3-5H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCACNAWRFYUKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284706 | |

| Record name | 2,3-dimethylquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17635-26-6 | |

| Record name | 17635-26-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dimethylquinoxaline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylquinoxaline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Classical and Modern Synthetic Routes to 2,3-Dimethylquinoxaline-6-carboxylic acid

The fundamental approach to synthesizing the quinoxaline (B1680401) scaffold involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This versatile reaction forms the basis for producing a wide array of quinoxaline derivatives, including the target carboxylic acid.

The primary classical route for the synthesis of this compound is the condensation reaction between 3,4-diaminobenzoic acid and a 1,2-dicarbonyl compound, specifically 2,3-butanedione (B143835) (also known as diacetyl). mdpi.comnih.gov This reaction is a cornerstone of quinoxaline chemistry, first established in the late 19th century.

The reaction proceeds by the initial formation of an imine between one of the amino groups of the diaminobenzoic acid and one of the carbonyl groups of the diacetyl. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazine (B50134) ring, yielding the final quinoxaline structure. A related hydrothermal synthesis (HTS) of 2,3-diarylquinoxaline-6-carboxylic acids from 3,4-diaminobenzoic acid and 1,2-diarylketones has been studied in detail, providing a model for the reaction parameters. researchgate.net

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. ajrconline.org This methodology has been successfully applied to the synthesis of this compound. e-journals.in The use of microwave irradiation provides rapid 'flash heating', which can dramatically reduce reaction times from hours to mere minutes. e-journals.in

This approach is considered a "greener" synthetic protocol as it often requires less solvent and energy, and can lead to cleaner reactions with easier work-up procedures. e-journals.inudayton.edu For the synthesis of the target compound, a mixture of 3,4-diaminobenzoic acid and 2,3-butanedione in a small amount of a high-boiling solvent like DMSO is exposed to microwave irradiation, leading to excellent yields in a very short time. e-journals.in

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side products. Studies on similar quinoxaline syntheses have shown that parameters such as temperature, reaction time, and solvent play a significant role. researchgate.net For instance, in the hydrothermal synthesis of related quinoxaline carboxylic acids, temperatures between 150–230 °C for 5–30 minutes were found to be effective. researchgate.netthieme-connect.com

A significant side reaction, particularly at higher temperatures, is the decarboxylation of the starting material, 3,4-diaminobenzoic acid, or the final product. researchgate.net Careful control of the reaction temperature and duration is therefore necessary to suppress this unwanted pathway. thieme-connect.com Microwave-assisted methods have shown remarkable efficiency, providing yields reported to be in the 80-90% range within just 3.5 minutes. e-journals.in This represents a significant improvement over conventional heating methods, which typically require longer reaction times. ajrconline.org

Table 1: Comparison of Synthetic Methodologies for this compound

| Method | Typical Reactants | Key Conditions | Reported Reaction Time | Reported Yield | Reference |

|---|---|---|---|---|---|

| Classical Condensation | 3,4-Diaminobenzoic acid, 2,3-Butanedione | Conventional heating, various solvents | Hours | Variable | researchgate.net |

| Microwave-Assisted Synthesis | 3,4-Diaminobenzoic acid, 2,3-Butanedione | Microwave irradiation (e.g., 225-340 W), DMSO | ~3.5 minutes | 80-90% | ajrconline.orge-journals.in |

Derivatization Strategies for this compound

The presence of the carboxylic acid functional group and the aromatic quinoxaline ring allows for a variety of derivatization strategies, enabling the modification of the molecule's properties for specific applications.

The carboxylic acid moiety is a prime site for chemical modification. Standard organic transformations can be employed to convert it into other functional groups, such as esters and amides.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst like sulfuric acid. masterorganicchemistry.com This is an equilibrium-driven reaction, and using the alcohol as the solvent can drive the reaction to completion. masterorganicchemistry.com Quinoxalinecarboxylic esters are often considered convenient derivatives for further reactions or for modifying the solubility of the parent compound. chempedia.info

Amidation: The formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine is a fundamental transformation. While this condensation can be challenging to perform directly due to the formation of ammonium (B1175870) carboxylate salts, a variety of modern coupling reagents and catalysts have been developed. diva-portal.org Methods utilizing reagents like HATU or catalysts based on titanium, such as TiCl₄, can facilitate the direct condensation of carboxylic acids and amines to form amides in high yields. nih.govnih.gov These reactions are crucial for incorporating the quinoxaline scaffold into peptides or other biologically relevant molecules.

Table 2: Key Derivatization Reactions of the Carboxylic Acid Group

| Reaction | Reagents | Product Functional Group | General Significance |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) | Increases lipophilicity, creates protecting group, intermediate for synthesis. masterorganicchemistry.comchempedia.info |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., HATU) or Catalyst (e.g., TiCl₄) | Amide (-CONHR) | Forms stable amide bonds, common in pharmaceutical and materials chemistry. nih.govbohrium.com |

The benzene (B151609) portion of the quinoxaline ring contains unsubstituted positions that are susceptible to electrophilic aromatic substitution, such as halogenation and nitration. The regioselectivity of these reactions is directed by the combined electronic effects of the fused pyrazine ring and the existing substituents (two methyl groups and a carboxylic acid group).

Halogenation: Research on the bromination of the parent 2,3-dimethylquinoxaline (B146804) has shown that reactions with reagents like N-bromosuccinimide (NBS) can introduce bromine atoms onto the quinoxaline system. byu.edubyu.edu For this compound, the carboxylic acid group is an electron-withdrawing group and a meta-director. The fused pyrazine ring is also generally deactivating towards electrophilic substitution. Therefore, substitution would be expected to occur at the position meta to the carboxylic acid group, which is position 8.

Nitration: The nitration of quinoxaline systems is complex. The reaction is typically carried out in strong acidic conditions. researchgate.net The carboxylic acid group deactivates the ring and directs incoming electrophiles to the meta position (position 8). The protonated pyrazine ring under strongly acidic conditions would further deactivate the aromatic system. Therefore, nitration, if successful, would be predicted to occur regioselectively at the C8 position, which is meta to the electron-withdrawing carboxyl group. researchgate.net

Introduction of Heterocyclic Moieties

The carboxylic acid group at the 6-position of the 2,3-dimethylquinoxaline scaffold serves as a versatile handle for the introduction of various heterocyclic moieties. This is typically achieved through the formation of amide or ester linkages, or via nucleophilic substitution reactions on a suitably activated quinoxaline core.

One common strategy involves the activation of the carboxylic acid, for instance by converting it to an acyl chloride or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or propylphosphonic anhydride (B1165640) (T3P), followed by reaction with a heterocyclic amine to form a stable amide bond. ajchem-a.comnih.gov This method allows for the direct attachment of a wide array of nitrogen-containing heterocycles.

Another approach involves the synthesis of quinoxaline derivatives where a leaving group, such as a halogen, is present on the benzene portion of the quinoxaline ring. Nucleophilic substitution of this leaving group with a heterocyclic amine can then be performed. For example, heating a dichloro-substituted quinoxaline derivative with an excess of a heterocyclic amine like piperazine (B1678402) in a solvent such as dimethylformamide (DMF) can lead to the formation of the corresponding amino-substituted product. mdpi.com

Furthermore, amide derivatives can be synthesized by reacting 3-amino-quinoxaline-carbonitrile compounds with heteroaryl-2-carbonyl chlorides. nih.gov This method introduces the heterocyclic moiety via an amide linkage at the 2-position, demonstrating the versatility of the quinoxaline scaffold in accommodating heterocyclic substituents at various positions. The choice of synthetic route often depends on the desired point of attachment and the stability of the heterocyclic reactant under the reaction conditions.

Synthesis of Hybrid Molecules Incorporating this compound Scaffolds

Hybrid molecules, which combine the this compound scaffold with other pharmacologically active structures, are synthesized to explore synergistic effects or novel biological activities. The synthesis of these hybrids often leverages the reactivity of the carboxylic acid group.

A representative synthetic pathway to create such hybrid molecules involves a multi-step sequence starting from the carboxylic acid. nih.gov First, the this compound is converted into its corresponding ester, typically an ethyl or methyl ester, through Fischer esterification using the respective alcohol in the presence of a catalytic amount of strong acid like sulfuric acid. nih.gov

This ester intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form the carbohydrazide (B1668358). nih.gov The resulting 2,3-dimethylquinoxaline-6-carbohydrazide (B3034043) is a key building block. This carbohydrazide can then be condensed with a variety of aldehydes or ketones, which may themselves be part of another bioactive scaffold, to form the final hybrid molecules, often containing a hydrazone linkage. nih.gov These final products are then fully characterized to confirm their structure. nih.gov

This modular approach allows for the creation of a diverse library of hybrid molecules by varying the aldehyde or ketone component in the final step, enabling extensive structure-activity relationship (SAR) studies.

Purity Assessment and Structural Elucidation Techniques

Ensuring the purity and confirming the precise chemical structure of this compound and its derivatives are critical steps in their chemical studies. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Methods for Purification

High-performance liquid chromatography (HPLC) is a primary tool for the purification and purity assessment of quinoxaline carboxylic acids. Reversed-phase HPLC is particularly effective, utilizing a nonpolar stationary phase and a polar mobile phase.

C18 (octadecylsilyl) columns are commonly used as the stationary phase for these separations. teledyneisco.comnih.govnih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with the gradient adjusted to achieve optimal separation. sielc.com To improve peak shape and resolution, an acid modifier such as trifluoroacetic acid (TFA) or phosphoric acid is often added to the mobile phase. teledyneisco.comsielc.com For applications requiring compatibility with mass spectrometry, volatile acids like formic acid are used instead of phosphoric acid. sielc.com The purity of the synthesized compounds is often determined to be greater than 95% by HPLC analysis. mdpi.com

The purification process can be monitored using a UV detector, as the quinoxaline ring system is chromophoric. nih.govnih.gov This chromatographic method is scalable and can be adapted for preparative separations to isolate larger quantities of the pure compound. sielc.com

| Technique | Stationary Phase | Typical Mobile Phase | Detector | Reference |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18 (Octadecylsilyl) | Acetonitrile/Water with Acid Modifier (TFA, Formic Acid) | UV | teledyneisco.comnih.govnih.govsielc.com |

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of this compound.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. For a quinoxaline carboxylic acid, characteristic absorption bands are expected. A very broad absorption in the range of 2500–3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid's hydrogen-bonded dimer. spectroscopyonline.com A strong carbonyl (C=O) stretching absorption is anticipated between 1710 and 1760 cm⁻¹. spectroscopyonline.com For a related compound, 3-methylquinoxaline-2-carboxylic acid, the C=O stretch was observed at 1718 cm⁻¹ and the O-H stretch at 2453 cm⁻¹. rivm.nl Aromatic C-H out-of-plane deformations typically appear in the fingerprint region, for example at 766 and 749 cm⁻¹ for the 3-methyl derivative. rivm.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum gives detailed information about the hydrogen atoms in the molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet far downfield, typically around 12-13 ppm. researchgate.net The aromatic protons on the quinoxaline ring would appear in the aromatic region (approximately 7.5-8.5 ppm). The two methyl groups at the 2- and 3-positions would likely appear as sharp singlets in the aliphatic region, around 2.8 ppm, as seen for the related 3-methylquinoxaline-2-carboxylic acid. rivm.nl

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears in the 165–185 ppm range. wisc.edu The sp²-hybridized carbons of the quinoxaline ring would resonate between approximately 120 and 160 ppm. The carbons of the two methyl groups would be found upfield, typically in the 20-30 ppm range.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. For this compound (molecular weight: 202.21 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 202. matrix-fine-chemicals.com Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group ([M-17]⁺) and the loss of a carboxyl group ([M-45]⁺). For the analogous 3-methylquinoxaline-2-carboxylic acid (MW 188), prominent fragments were observed at m/z 144, corresponding to the loss of CO₂, and at m/z 143, from the loss of the COOH radical. rivm.nl

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Reference |

|---|---|---|---|

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (Broad) | spectroscopyonline.com |

| C=O Stretch (Carboxylic Acid) | 1710-1760 cm⁻¹ | spectroscopyonline.com | |

| Aromatic C-H Bending | ~750-900 cm⁻¹ | rivm.nl | |

| ¹H NMR | -COOH Proton | ~12-13 ppm (Broad Singlet) | researchgate.net |

| Aromatic Protons | ~7.5-8.5 ppm | rivm.nl | |

| -CH₃ Protons | ~2.8 ppm (Singlet) | rivm.nl | |

| ¹³C NMR | -COOH Carbon | ~165-185 ppm | wisc.edu |

| Aromatic Carbons | ~120-160 ppm | ||

| -CH₃ Carbons | ~20-30 ppm | ||

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 202 | matrix-fine-chemicals.com |

| Major Fragments | [M-CO₂]⁺, [M-COOH]⁺ | rivm.nl |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the specific crystal structure of this compound is not detailed in the searched literature, analysis of closely related structures provides insight into its likely solid-state conformation. The crystal structure of the parent compound, 2,3-dimethylquinoxaline, has been determined. It crystallizes in the monoclinic space group C2/c, with the molecule itself being planar. researchgate.net

For this compound, it is expected that the carboxylic acid groups would form intermolecular hydrogen bonds, likely resulting in the formation of centrosymmetric dimers in the crystal lattice, a common structural motif for carboxylic acids. The planarity of the quinoxaline ring system would likely be maintained. The precise packing of these dimers would be influenced by other intermolecular forces, such as π-π stacking between the aromatic rings. A full single-crystal X-ray diffraction analysis would be required to confirm these structural details and provide definitive data on its solid-state architecture.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 2,3-Dimethylquinoxaline | Monoclinic | C2/c | Planar molecule, oriented about twofold axes. | researchgate.net |

| This compound | Not Determined | Not Determined | Expected to form hydrogen-bonded dimers via the carboxylic acid groups. |

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. Studies on 2,3-Dimethylquinoxaline-6-carboxylic acid have utilized DFT to elucidate its molecular geometry and electronic characteristics, particularly in the context of its application in aqueous organic redox flow batteries. rsc.orgresearchgate.netnih.gov

Optimization of Molecular Geometry

Molecular geometry optimization is a computational process to determine the most stable, lowest-energy three-dimensional arrangement of atoms in a molecule. For this compound, its structure has been optimized using DFT calculations with the ωB97XD functional and a 6-311G++(d,p) basis set. rsc.org This process is fundamental for accurately calculating other molecular properties, as the electronic configuration is directly dependent on the spatial arrangement of the atoms.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's stability; a larger gap implies higher stability and lower chemical reactivity. rsc.org

For this compound, analysis of its frontier molecular orbitals was performed using the Hartree-Fock method with a 6-311++G(d,p) basis set. rsc.org The calculations revealed an asymmetric electron density, which is crucial for understanding the nucleophilicity of the nitrogen centers within the quinoxaline (B1680401) ring. rsc.org This asymmetry influences how the molecule interacts with other chemical species.

| Orbital | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; its energy level is related to the ionization potential. The asymmetric nature suggests specific sites are more prone to electrophilic attack. rsc.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; its energy level is related to the electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily excitable and more reactive. rsc.org |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the total charge distribution on the surface of a molecule. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are valuable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. While MEP analysis is a common tool for studying quinoxaline derivatives, specific MEP maps for this compound were not detailed in the reviewed scientific literature.

NBO Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution within a molecule in terms of localized electron-pair "bonding" units. It provides detailed insights into intramolecular and intermolecular interactions, such as charge transfer and hydrogen bonding, by quantifying the energetic stabilization of these interactions. Although a powerful tool for understanding molecular stability, specific NBO analysis studies focusing on this compound were not available in the surveyed literature.

Molecular Docking Simulations

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand binding mechanisms and predict the binding affinity between a potential drug and its biological target.

Prediction of Ligand-Receptor Binding Modes and Affinities

The quinoxaline scaffold is of significant interest in medicinal chemistry, and various derivatives have been subjected to molecular docking studies to explore their potential as inhibitors of biological targets like enzymes or protein receptors. hep.com.cnnih.gov For example, studies on other quinoxaline-6-carboxylic acid derivatives have investigated their binding modes with targets such as tubulin. nih.gov Similarly, a hybrid molecule incorporating the 2,3-dimethylquinoxaline-6-carbonyl structure was docked into the active site of the AtHPPD enzyme, showing interactions with key amino acid residues. hep.com.cn

However, specific molecular docking studies focusing solely on this compound as the ligand to predict its binding modes and affinities with specific protein receptors were not identified in the reviewed scientific literature. Such studies would be necessary to explore its potential for specific therapeutic applications.

Analysis of Binding Site Interactions (Hydrogen Bonds, Hydrophobic Interactions)

The therapeutic efficacy of a compound is fundamentally linked to its ability to bind to a biological target. For this compound, the key interactions governing this binding are hydrogen bonds and hydrophobic interactions. The carboxylic acid group is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor (via the hydroxyl group) and an acceptor (via the carbonyl oxygen). nih.govresearchgate.net This allows for strong, directional interactions with amino acid residues such as arginine, lysine, serine, and histidine within a protein's binding pocket.

The quinoxaline core, being an aromatic heterocyclic system, and the two methyl groups contribute significantly to the molecule's hydrophobic character. nih.gov These nonpolar regions can engage in favorable hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine. mdpi.com The interplay between the strong, specific hydrogen bonds from the carboxylic acid and the more diffuse hydrophobic interactions from the ring system dictates the compound's binding affinity and selectivity for its target. Computational studies on related aryl carboxylic acids have shown that the binding to proteins like human serum albumin is enhanced by the presence of the carboxyl moiety and the aromatic rings. nih.gov

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor | Arg, Lys, His, Ser, Thr, Asn, Gln |

| Quinoxaline Ring | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val, Ile |

| Methyl Groups (-CH3) | Hydrophobic (Van der Waals) | Ala, Val, Leu, Ile, Pro |

Target Identification and Validation for Therapeutic Applications

Identifying the specific biological targets of this compound is a critical step in understanding its mechanism of action and therapeutic potential. The compound has been investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties, suggesting it may interact with multiple biological targets. ontosight.ai

In silico target identification, or "target fishing," has become an essential tool for this purpose. frontiersin.org Methods like inverse virtual screening (IVS) and ligand-based similarity searches can be employed. nih.gov In IVS, the compound is computationally docked against a large library of known protein structures to identify those with the highest binding affinity. This approach can generate a ranked list of potential targets, which can then be prioritized for experimental validation. For instance, studies on other heterocyclic carboxylic acid derivatives have successfully used these computational strategies to identify promising targets in pathogens like Leishmania major. frontiersin.orgnih.gov Given the known anticancer potential of quinoxaline scaffolds, potential targets could include enzymes like kinases, histone-modifying enzymes, or proteins involved in cell signaling pathways crucial for cancer progression. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the dynamic behavior of molecules over time. These simulations are crucial for understanding how this compound interacts with its biological targets in a dynamic, solvated environment. researchgate.net

Assessment of Ligand-Protein Complex Stability

Once a potential protein target is identified and a binding pose is predicted via molecular docking, MD simulations are used to assess the stability of this ligand-protein complex. nih.gov A stable complex is one where the ligand remains bound in its initial predicted pose throughout the simulation. Key metrics used to evaluate stability include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their starting positions. researchgate.net A low and stable RMSD value over the course of the simulation (typically in the range of 1-3 Å for globular proteins) indicates that the complex has reached equilibrium and is stable. researchgate.net Studies have shown that native, correct binding poses are maintained as stable in over 90% of cases during MD simulations, making it a reliable method for validating docking results. nih.gov

| Parameter | Description | Indication of Stability |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atoms in the protein or ligand over time compared to a reference structure. | Low, stable plateau in the RMSD plot over time. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Consistent Rg value, indicating the protein is not unfolding. mdpi.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Persistence of key hydrogen bonds throughout the simulation. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Development of Predictive Models for Biological Activity

For a class of compounds like quinoxaline derivatives, QSAR models can be developed to predict the biological activity (e.g., antitubercular or anticancer potency) of new, unsynthesized analogs. nih.govresearchgate.net The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics.

Statistical methods, such as Partial Least Squares (PLS) combined with variable selection techniques like Genetic Algorithms (GA), are then used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov A robust QSAR model, validated by internal and external test sets, can be highly predictive. mdpi.com Such models provide invaluable insights into which structural features are crucial for activity. For example, a QSAR study on 6H-indolo[2,3-b]quinoxaline derivatives suggested that incorporating cyclic substituents could increase cytotoxic potency. researchgate.net For this compound, a QSAR model could guide the rational design of more potent derivatives by suggesting modifications to the quinoxaline core or the substituents. nih.gov

| Compound | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) | Descriptor 3 (e.g., Dipole Moment) | Observed Biological Activity (e.g., IC50 µM) | Predicted Activity (from model) |

|---|---|---|---|---|---|

| Analog 1 | 2.5 | 65.4 | 3.1 D | 10.5 | 10.2 |

| Analog 2 | 3.1 | 72.1 | 2.8 D | 5.2 | 5.5 |

| Analog 3 | 2.8 | 68.9 | 3.5 D | 8.1 | 7.9 |

| This compound | Value | Value | Value | Experimental Value | Predicted Value |

Identification of Key Physicochemical Descriptors Influencing Activity

In computational chemistry, physicochemical descriptors are numerical values that characterize the physical and chemical properties of a molecule. For a compound like this compound, these descriptors would be crucial in predicting its biological activity. The activity of quinoxaline derivatives has been shown to be influenced by a variety of descriptors. nih.gov

Key physicochemical descriptors typically analyzed in studies of quinoxaline derivatives include:

Topological Descriptors: These describe the connectivity of atoms in a molecule, such as branching and size.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and electrostatic charges, which are important for interactions with biological targets. nih.gov

Steric Descriptors: These pertain to the three-dimensional shape and size of the molecule, which can influence how it fits into a biological receptor.

A hypothetical analysis of this compound would involve calculating a wide range of such descriptors and then using statistical methods to correlate them with a known biological activity. This would help identify which properties are most important for its function.

Table 1: Representative Physicochemical Descriptors for Quinoxaline Derivatives

| Descriptor Category | Specific Descriptor | Potential Influence on Biological Activity |

|---|---|---|

| Topological | Molecular Weight | Can affect absorption and distribution. |

| Wiener Index | Relates to molecular branching and compactness. | |

| Electronic | Dipole Moment | Influences solubility and binding to polar targets. |

| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. | |

| Steric | Molar Refractivity | Describes the volume and polarizability of the molecule. |

3D-QSAR Approaches (CoMSIA, PLS)

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are powerful computational techniques used to understand how the three-dimensional properties of a molecule relate to its biological activity. Comparative Molecular Similarity Indices Analysis (CoMSIA) is a widely used 3D-QSAR method that calculates similarity indices based on different physicochemical fields. Partial Least Squares (PLS) is a statistical method often used in conjunction with CoMSIA to build a predictive model. mdpi.com

A 3D-QSAR study on a series of analogs of this compound would involve:

Alignment: Aligning the 3D structures of the molecules in the dataset.

Field Calculation: Calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules.

PLS Analysis: Using PLS to generate a statistical model that correlates the CoMSIA field values with the biological activity.

The results are often visualized as contour maps, which show regions where modifications to the molecule would likely increase or decrease its activity. For instance, a green contour in a steric map might indicate that a bulkier substituent is favored in that region for enhanced activity. mdpi.com

Table 2: Key Parameters in a Typical 3D-QSAR (CoMSIA) Study

| Parameter | Description | Typical Value/Interpretation |

|---|---|---|

| q² (Cross-validated r²) | A measure of the predictive ability of the model. | A value > 0.5 is generally considered indicative of a good predictive model. |

| r² (Non-cross-validated r²) | A measure of the correlation between the predicted and actual activity. | A value closer to 1.0 indicates a better fit of the model to the data. |

| Field Contributions | The relative importance of steric, electrostatic, hydrophobic, etc. fields. | Indicates which physicochemical properties are most critical for activity. |

Virtual Screening and Lead Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Computational Screening for Novel Bioactive Analogs

In the context of this compound, a virtual screening campaign could be employed to discover novel analogs with potentially improved biological activity. This would typically involve:

Target Identification: Identifying a specific biological target (e.g., an enzyme or receptor) that the compound is intended to interact with.

Library Preparation: Assembling a large database of chemical compounds to be screened.

Molecular Docking: Using computational algorithms to predict the binding orientation and affinity of each compound in the library to the target protein. nih.gov

The top-scoring compounds from the virtual screen would then be selected for experimental testing. This approach has been successfully used for other quinoxaline derivatives to identify potential inhibitors for various targets. nih.govresearchgate.net

Table 3: Representative Data from a Virtual Screening Campaign for Quinoxaline Analogs

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Interactions |

|---|---|---|

| Analog 1 | -9.5 | Hydrogen bond with SER123, Pi-pi stacking with TYR45 |

| Analog 2 | -9.2 | Hydrophobic interactions with LEU89, VAL92 |

Strategies for Optimizing Drug-Likeness and Pharmacokinetic Profiles (ADMET)

"Drug-likeness" refers to the qualitative concept of how "drug-like" a substance is with respect to factors like bioavailability. The pharmacokinetic profile of a compound is described by its Absorption, Distribution, Metabolism, and Excretion (ADMET) properties. In silico ADMET prediction is a crucial step in lead optimization, as it helps to identify and address potential liabilities early in the drug discovery process. researchgate.netnih.gov

For this compound and its analogs, computational models can predict a range of ADMET properties. If a predicted property is suboptimal, medicinal chemists can propose structural modifications to improve it. For example, if a compound is predicted to have poor oral absorption, its structure might be modified to increase its solubility or permeability. nih.gov

Table 4: In Silico ADMET Predictions for a Hypothetical Series of Quinoxaline Analogs

| Compound | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Penetration | Predicted CYP2D6 Inhibition | Predicted Hepatotoxicity |

|---|---|---|---|---|

| This compound | High | Low | Non-inhibitor | Low risk |

| Analog A | Moderate | High | Inhibitor | High risk |

Advanced Applications in Materials Science and Technology

Application in Redox Flow Batteries (RFBs)

Quinoxaline (B1680401) derivatives are a promising, though not extensively explored, class of materials for charge storage in aqueous organic redox flow batteries (AORFBs), which are considered for low-cost, grid-scale energy storage. acs.org

2,3-Dimethylquinoxaline-6-carboxylic acid (DMeQUIC) has been identified as a potential anolyte material for AORFBs. However, initial studies revealed significant chemical instability, with capacity fade rates exceeding 20% per day, hindering its practical application. acs.org This instability prompted further investigation into its underlying degradation mechanisms to unlock the potential of the quinoxaline scaffold for energy storage. acs.org

Research has established that the primary degradation pathway for this compound (DMeQUIC) in its reduced form under alkaline conditions is tautomerization. acs.org This irreversible hydrogen rearrangement leads to the formation of redox-inactive species, causing a rapid loss of charge-storing capacity. researchgate.net Using Bayesian inference applied to ultraviolet-visible spectroscopic data from operating flow cells, researchers have been able to obtain kinetic rate constants for this tautomerization process. These calculated rates quantitatively explain the observed capacity fade in cycled cells. acs.org While tautomerization is the dominant mechanism, other potential degradation pathways for similar organic molecules in RFBs can include dimerization and hydrogenation, although these were not identified as the primary issue for DMeQUIC. researchgate.net

To overcome the instability of DMeQUIC, research has focused on understanding the structural and chemical factors that influence tautomerization resistance. Density functional theory (DFT) modeling has been employed to identify predictors for stability. acs.org These computational models have shown that modifying the substituent groups on the quinoxaline structure can significantly impact stability. researchgate.net

One successful strategy involves altering the substitution pattern on the pyrazinic ring. For example, quinoxaline-2-carboxylic acid, a related derivative, demonstrated a dramatic improvement in stability compared to DMeQUIC. acs.org This compound did not exhibit capacity fade during mixed symmetric cell cycling, highlighting that targeted molecular design can mitigate degradation. acs.org The key design principle is to modify the molecule to resist the tautomerization reaction that plagues DMeQUIC. acs.org Further development of quinoxaline-based electrolytes for practical AORFBs will likely rely on these molecular design principles to enhance chemical stability and long-term capacity retention. acs.org

Corrosion Inhibition Studies

Quinoxaline derivatives have been extensively studied as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. bohrium.comimist.ma Their effectiveness stems from the presence of nitrogen heteroatoms, aromatic rings, and π-electrons in their molecular structure, which facilitate adsorption onto metal surfaces. bohrium.comimist.ma

The corrosion inhibition performance of quinoxaline derivatives is commonly evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). bohrium.comresearch-nexus.net

Potentiodynamic polarization studies help determine the type of inhibitor. For many quinoxaline derivatives, it has been found that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. research-nexus.nethilarispublisher.com The inhibition efficiency typically increases with the concentration of the quinoxaline derivative, reaching a maximum at a certain concentration. research-nexus.netimist.ma

Electrochemical Impedance Spectroscopy (EIS) provides insights into the kinetics of the electrode processes and the properties of the protective film. In the presence of quinoxaline inhibitors, the charge transfer resistance (Rct) generally increases, indicating a slower corrosion process. imist.ma This increase in Rct is attributed to the formation of an adsorbed inhibitor layer on the metal surface, which reduces the number of active sites available for corrosion. imist.ma

| Quinoxaline Derivative | Concentration (M) | Inhibition Efficiency (%) | Technique | Metal/Medium |

| Diethyl 2,2'-(6-methyl-2,3-dioxo-2,3-dihydroquinoxaline-1,4-diyl)diacetate (QX-CH3) | 10⁻³ | >90 (Implied) | EIS, Tafel | Mild Steel / 1.0 M HCl |

| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) | 10⁻³ | 89.07 | I-E Curves | Mild Steel / 1.0 M HCl |

| (E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one (BMQ) | Varies | Highest among tested | EIS, PDP, WL | Mild Steel / Acid |

Data synthesized from multiple sources. research-nexus.nethilarispublisher.comimist.ma

The mechanism of corrosion inhibition by quinoxaline derivatives is primarily based on their adsorption onto the metal surface, forming a protective barrier. imist.ma The presence of heteroatoms (like nitrogen) and aromatic rings in the molecular structure facilitates this adsorption. imist.ma

The adsorption process can be described by various adsorption isotherms, with the Langmuir isotherm model often providing a good fit for the experimental data. research-nexus.nethilarispublisher.comimist.ma This suggests that the inhibitor molecules form a monolayer on the metal surface. The adsorption process is typically spontaneous. imist.ma

The protective film forms through a combination of physical and chemical interactions:

Physisorption: This involves weak van der Waals forces and electrostatic interactions between the charged metal surface and the inhibitor molecules. imist.ma

Chemisorption: This involves the sharing of electrons between the d-orbitals of the metal atoms and the lone pair electrons of the nitrogen atoms or the π-electrons of the aromatic ring, leading to the formation of coordinate covalent bonds. nih.gov

This combination of strong covalent bonds and physisorption results in a stable, adsorbed protective layer that isolates the metal from the corrosive environment, thereby inhibiting the corrosion process. imist.manih.gov

Functional Materials and Optoelectronics

The inherent π-deficient aromatic system of the quinoxaline ring makes it an excellent electron acceptor, a property that is extensively leveraged in the design of materials for optoelectronic devices. researchgate.net The strategic placement of a carboxylic acid group provides a crucial anchor for binding to semiconductor surfaces or a reactive site for incorporation into larger molecular architectures.

Quinoxaline derivatives are widely investigated as building blocks for electroluminescent materials used in applications such as organic light-emitting devices (OLEDs). researchgate.net Their electron-transporting capabilities, stemming from the π-deficient nature of the fused pyrazine (B50134) and benzene (B151609) rings, are a key characteristic for this purpose. researchgate.net While research often focuses on larger, more complex quinoxaline-based structures, the fundamental 2,3-dimethylquinoxaline (B146804) core contributes the necessary electronic properties. The incorporation of chromophores into quinoxaline structures allows for the tuning of photophysical properties, although electron-donating groups can sometimes lower the fluorescence quantum efficiency. researchgate.net

The quinoxaline moiety serves as a potent electron-accepting unit in the design of metal-free organic dyes for dye-sensitized solar cells (DSSCs). nih.govcase.edu In the typical donor-π-acceptor (D-π-A) architecture of these dyes, the quinoxaline derivative acts as the acceptor. case.edu The carboxylic acid group is essential, functioning as an anchoring group to bind the dye to the surface of semiconductor metal oxides like titanium dioxide (TiO₂). mdpi.comresearchgate.net

Research into novel quinoxaline-based organic sensitizers has demonstrated their promise. For instance, sensitizers coupling a triphenylamine (B166846) donor with a quinoxaline acceptor have yielded significant power conversion efficiencies. nih.govcase.edu The orientation and conjugation between the donor and acceptor units have a marked impact on device performance. nih.govresearchgate.net Studies on polymers incorporating 2,3-dimethyl-5,8-dithiophen-2-yl-quinoxaline have also been conducted for organic photovoltaic applications, demonstrating the versatility of the 2,3-dimethylquinoxaline core. researchgate.net The performance of these polymer-based devices highlights the ongoing exploration of quinoxaline derivatives in solar energy conversion. researchgate.net

Table 1: Performance of Quinoxaline-Based Dye-Sensitized Solar Cells (DSSCs) This table presents performance data for various quinoxaline-based sensitizers to illustrate the potential of this class of compounds.

| Sensitizer | Power Conversion Efficiency (η) | Short-Circuit Current (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) | Source(s) |

|---|---|---|---|---|---|

| RC-21 | 3.30% | 7.21 | 0.65 | 0.70 | nih.govcase.edu |

| RC-22 | 5.56% | 11.23 | 0.69 | 0.72 | nih.govcase.edu |

| PFTQT | 0.24% | 0.97 | 0.86 | 0.29 | researchgate.net |

| PPTTQT | 0.16% | 0.80 | 0.71 | 0.28 | researchgate.net |

The quinoxaline ring system is known to possess fluorescent properties, making its derivatives promising candidates for various biomedical applications, including imaging and diagnostics. ontosight.ai The fluorescence of these compounds can be sensitive to the local environment, a characteristic that is exploited in the development of chemical sensors. researchgate.net For example, aminoquinoxaline derivatives have been designed as dual colorimetric and fluorescent sensors for pH, capable of operating in acidic aqueous solutions. researchgate.netmdpi.com Other quinoxaline-based systems have been developed as highly selective and sensitive "turn-off" fluorescent sensors for detecting specific metal ions, such as Hg(II). nih.gov The detection mechanism often involves the quenching of fluorescence upon binding of the analyte to the quinoxaline-based ligand. nih.gov Furthermore, immunochromatographic assays based on fluorescence quenching have been developed for the detection of quinoxaline-2-carboxylic acid and its derivatives. nih.gov

Polymer Chemistry and Engineering

In polymer science, this compound serves as a valuable synthon. The carboxylic acid group offers a reactive handle for polymerization or for modifying the properties of polymer chains, while the rigid quinoxaline unit imparts specific thermal and electronic characteristics to the resulting macromolecule.

Hyperbranched polymers are a class of dendrimeric macromolecules with a highly branched, three-dimensional architecture. nih.gov The synthesis of these polymers often involves the polycondensation of AB₂-type monomers. nih.gov A close structural analog, 2,3-diphenylquinoxaline-6-carboxylic acid, has been effectively used as a chain-end modifier, or "end-capper," in the synthesis of novel hyperbranched polymers. medchemexpress.com In this role, the quinoxaline-6-carboxylic acid unit facilitates the controlled termination of polymer chains, allowing for precise modification of the polymer's periphery. medchemexpress.com This end-capping strategy is crucial for controlling the molecular weight and solubility of the resulting hyperbranched structures, which in the case of the diphenyl analog, contained alternating quinoxaline and benzoxazole (B165842) units. medchemexpress.com The presence of carboxylic acid groups on the periphery of hyperbranched polymers is a known strategy to enhance their functionality and solubility. nih.govmdpi.com

The electron-accepting nature of the 2,3-dimethylquinoxaline unit makes it an attractive building block for π-conjugated polymers intended for use in organic electronics. researchgate.net These polymers are synthesized for applications in organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs). researchgate.netresearchgate.net Researchers have synthesized novel polymers by reacting 2,3-dimethyl-5,8-dithiophen-2-yl-quinoxaline with other aromatic comonomers via Suzuki coupling. researchgate.net The resulting polymers, such as PFTQT and PPTTQT, are soluble in common organic solvents and exhibit electrochemical properties suitable for use in photovoltaic devices. researchgate.net Theoretical studies on related thiadiazoloquinoxaline-based conjugated polymers further support the potential of these materials in organic solar cells, highlighting how the strong electron-accepting TQ unit can lead to low-lying HOMO energy levels and desirable optical absorption properties. mdpi.com

Table 2: Properties of Conjugated Polymers Based on 2,3-Dimethyl-5,8-dithiophen-2-yl-quinoxaline This table summarizes the optical and electrochemical properties of polymers incorporating the 2,3-dimethylquinoxaline moiety.

| Polymer | Maximum Absorption (λmax) | Optical Band Gap (eV) | HOMO Level (eV) | LUMO Level (eV) | Source |

|---|---|---|---|---|---|

| PFTQT | 440 nm | 2.30 | -6.05 | -3.75 | researchgate.net |

| PPTTQT | 445 nm | 2.23 | -5.89 | -3.66 | researchgate.net |

Future Research Directions and Challenges

Exploration of Novel Synthetic Methodologies

Future research will likely focus on developing more efficient and sustainable methods for synthesizing 2,3-Dimethylquinoxaline-6-carboxylic acid and its analogs. A significant area of exploration is the use of high-temperature water (HTW) as a solvent for hydrothermal synthesis (HTS). uni-konstanz.deresearchgate.net This approach has shown promise for producing 2,3-diarylquinoxaline-6-carboxylic acids at temperatures between 150–230 °C in short reaction times (5–30 minutes), offering a green chemistry alternative by avoiding volatile organic solvents and toxic catalysts. uni-konstanz.deresearchgate.net

A key challenge in these methods is the competing decarboxylation reaction, which can reduce the yield of the desired carboxylic acid product. uni-konstanz.deresearchgate.net Future investigations will need to fine-tune reaction parameters to minimize this side reaction. uni-konstanz.de Strategies to overcome this include using structural analogues of the reactants, such as methyl 3,4-diaminobenzoate, where the ester hydrolysis can be coupled with the quinoxaline (B1680401) synthesis to prevent decarboxylation. uni-konstanz.deresearchgate.net The inherent acidity of reactants like 3,4-diaminobenzoic acid can also self-catalyze the reaction, a factor that requires further study to be fully controlled and optimized. uni-konstanz.de

Table 1: Comparison of Synthetic Approaches

| Methodology | Advantages | Challenges | Future Direction |

|---|---|---|---|

| Classic Synthesis | Established Procedures | Use of volatile organic solvents, strong acids, toxic catalysts | Greener catalyst and solvent systems |

| Hydrothermal Synthesis (HTS) | Green (uses water), Fast, Avoids harsh reagents uni-konstanz.deresearchgate.net | Potential for decarboxylation side-products uni-konstanz.deresearchgate.net | Optimization of temperature and pressure to inhibit decarboxylation uni-konstanz.de |

| Coupled Hydrolysis/Synthesis | Avoids decarboxylated side products completely researchgate.net | Requires specific starting materials (e.g., esters) researchgate.net | Broadening the scope of compatible starting materials |

In-depth Mechanistic Studies of Biological Activities

The quinoxaline scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting potential antimicrobial, antifungal, and anticancer properties. ontosight.airesearchgate.net While this compound itself has been identified as having potential biological activity, detailed mechanistic studies are largely in their infancy. ontosight.ai Future research must move beyond preliminary screening to elucidate the specific molecular targets and pathways through which this compound exerts its effects.

For instance, studies on other quinoxaline carboxylic acid derivatives have shown that they can act as DNA-damaging agents against Mycobacterium tuberculosis or as tubulin polymerization inhibitors. nih.govmdpi.com A critical challenge will be to determine if this compound or its close derivatives share these or other mechanisms. Investigating its interactions with enzymes, receptors, and nucleic acids will be paramount. ontosight.ai This will involve a combination of biochemical assays, cell-based studies, and structural biology to understand the structure-activity relationships that govern its biological function.

Development of Highly Selective and Potent Derivatives

A significant avenue for future research lies in the synthesis and evaluation of novel derivatives of this compound to create more potent and selective therapeutic agents. The core structure, consisting of a quinoxaline ring with methyl groups at positions 2 and 3 and a carboxylic acid at position 6, provides ample opportunities for chemical modification. ontosight.ai

Research on related compounds has demonstrated the potential of this approach. For example, N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have been synthesized and identified as potent tubulin polymerization inhibitors with significant antiproliferative activity against cancer cell lines. nih.gov Similarly, other quinoxaline-2-carboxylic acid derivatives have shown promising activity against Mycobacterium tuberculosis. mdpi.com Future work should systematically explore how modifications at the carboxylic acid group, the methyl groups, or the quinoxaline ring system of the title compound affect biological activity. The challenge will be to design derivatives that exhibit high potency against their intended target while minimizing off-target effects and toxicity.

Advanced Computational Modeling for Structure-Based Drug Design

Computational modeling and in silico studies are poised to play a crucial role in accelerating the discovery and optimization of drugs based on the this compound scaffold. These methods can predict how the compound and its derivatives bind to specific biological targets, providing insights for rational drug design.

Recent computational studies on quinoxaline 1,4-dioxides, for example, have suggested that they can bind to the same site on mycobacterial DNA gyrase as the known ligand novobiocin. mdpi.com Similar molecular docking and molecular dynamics simulations can be applied to this compound to identify potential protein targets and predict binding affinities. A key challenge is the accuracy of scoring functions and the need for experimental validation of computational predictions. Integrating machine learning and artificial intelligence with these computational models could further enhance the ability to predict biological activity and guide the synthesis of new, more effective derivatives.

Scalable Production and Environmental Considerations

For any compound to move from a laboratory curiosity to a commercially viable product, whether as a pharmaceutical or a material, the development of a scalable and cost-effective production process is essential. While the first industrial-scale synthesis was reported in 2014, continuous improvement is necessary. Future research must address the challenges of translating laboratory-scale syntheses, such as the hydrothermal methods, to large-scale industrial production. uni-konstanz.deresearchgate.net

This involves not only optimizing reaction yields and throughput but also focusing on the environmental impact of the process. Green chemistry principles, such as minimizing waste, using renewable feedstocks, and ensuring the recovery and reuse of reagents, will be critical considerations. nih.gov The development of continuous flow processes, as opposed to batch production, could offer significant advantages in terms of efficiency, safety, and scalability. The environmental fate and potential biodegradability of the compound and its byproducts will also require thorough investigation to ensure a sustainable life cycle.

Integration into Advanced Materials for Emerging Technologies

The unique electronic properties of the quinoxaline ring system open up possibilities for the application of this compound in materials science. The carboxylic acid moiety is particularly significant as it can participate in hydrogen bonding, enabling the formation of ordered supramolecular structures crucial for designing crystalline materials.

Future research could explore its use in organic electronics, where quinoxaline-based materials have been investigated for their electron-transporting capabilities. Another promising area is in energy storage, specifically in aqueous redox flow batteries, where the stability of quinoxaline derivatives has been noted. Furthermore, related quinoxaline carboxylic acids have been used as end-capping agents in the synthesis of hyperbranched polymers, suggesting a role in polymer chemistry. medchemexpress.com The primary challenge will be to tailor the compound's structure to achieve the desired optical, electronic, and physical properties for specific technological applications, from advanced polymers to next-generation energy storage systems.

Q & A

Q. What are the most reliable synthetic routes for preparing 2,3-Dimethylquinoxaline-6-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves cyclocondensation of substituted o-phenylenediamine derivatives with α-keto acids or esters. For example, analogous quinoxaline carboxylates (e.g., ethyl pyrido[2,3-f]quinoxaline-8-carboxylates) are synthesized via nucleophilic addition of α-acetyl-N-arylhydrazonoyl chlorides to diaminocarboxylate intermediates under mild basic conditions (triethylamine in ethanol) . Optimization includes controlling temperature (room temperature to 60°C), solvent polarity, and stoichiometric ratios to minimize side reactions. Characterization via NMR and MS is critical to confirm purity and regioselectivity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

- NMR : The carboxylic proton (δ ~12-14 ppm in NMR) and methyl groups (δ ~2.5 ppm for CH) are diagnostic. NMR should confirm the carbonyl (C=O, δ ~170 ppm) and aromatic carbons.

- IR : Strong absorption bands for C=O (1680–1720 cm) and N-H (if present, ~3300 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]), while fragmentation patterns validate the quinoxaline backbone .

Q. How do substituents (e.g., methyl groups at positions 2 and 3) influence the compound’s solubility and reactivity?

Methodological Answer: Methyl groups enhance lipophilicity, reducing aqueous solubility but improving membrane permeability. Reactivity is modulated via steric hindrance; for example, the 2,3-dimethyl configuration may slow electrophilic substitution at adjacent positions. Comparative studies with unmethylated analogs (e.g., quinoxaline-6-carboxylic acid) using HPLC solubility assays and DFT calculations can quantify these effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinoxaline-carboxylic acid derivatives?

Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). A systematic approach includes:

- Dose-Response Curves : Test the compound across multiple concentrations (e.g., 0.1–100 µM) in standardized assays (e.g., MTT for cytotoxicity) .

- Structure-Activity Relationship (SAR) Analysis : Compare methyl-substituted derivatives with halogenated or hydroxylated analogs to isolate the role of substituents .

- Meta-Analysis : Cross-reference published data with databases like PubChem to identify trends or outliers .

Q. What strategies are recommended for elucidating the mechanism of action in antimicrobial studies involving this compound?

Methodological Answer:

- Target Identification : Use bacterial mutant libraries or proteomic profiling to identify binding partners (e.g., DNA gyrase inhibition, common in fluoroquinolones) .

- Time-Kill Assays : Monitor bactericidal kinetics to distinguish static vs. cidal effects.

- Resistance Studies : Serial passage experiments under sub-MIC conditions can detect emergent resistance mutations, informing target relevance .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms or hydrogen-bonding networks?

Methodological Answer: Single-crystal X-ray diffraction provides definitive proof of tautomeric states (e.g., keto-enol equilibria) and intermolecular interactions. For example, in related quinoxalines, hydrogen-bonded dimers (R(8) motifs) stabilize the crystal lattice, as seen in nitro-substituted analogs . Synchrotron radiation improves resolution for detecting weak interactions (e.g., C-H···O) .

Q. What computational methods are effective in predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model passive diffusion across lipid bilayers to estimate bioavailability.

- ADMET Prediction Tools : Software like SwissADME calculates logP, BBB permeability, and CYP450 interactions based on SMILES inputs .

- Docking Studies : Identify potential binding modes with targets (e.g., kinases) using AutoDock Vina, validated by experimental IC values .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar quinoxaline derivatives?

Methodological Answer: Yield variations often stem from trace impurities in starting materials or solvent effects. Mitigation strategies include:

- Purification Protocols : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate pure intermediates .

- Reaction Monitoring : In situ techniques like TLC or HPLC-MS track reaction progress and identify side products early .

- Reproducibility Checks : Replicate published methods with strict adherence to stoichiometry and anhydrous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。